2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-carbethoxy-5,5-dimethyl-4,5-dihydro-7H-thieno[2,3-c]pyran with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or dioxane, with a catalytic amount of triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include various substituted thienopyrimidines, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . The hydrazino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Thieno[2,3-d]pyrimidine: Shares structural similarities and exhibits comparable anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is unique due to its specific hydrazino group, which enhances its binding affinity to molecular targets like CDKs. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10-hydrazinyl-11-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C16H16N4O2S/c1-22-10-7-5-9(6-8-10)20-15(21)13-11-3-2-4-12(11)23-14(13)18-16(20)19-17/h5-8H,2-4,17H2,1H3,(H,18,19) |
InChI Key |
DQBXYGKEGDTYGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.